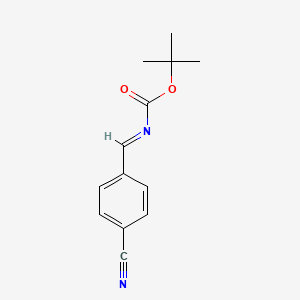

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester

Description

Properties

CAS No. |

150884-51-8 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

tert-butyl N-[(4-cyanophenyl)methylidene]carbamate |

InChI |

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7,9H,1-3H3 |

InChI Key |

RALNCPSAHALXIV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Dichloromethylbenzonitrile Intermediate

The synthesis of 4-cyanobenzaldehyde begins with the conversion of 4-dichloromethylbenzoyl chloride to 4-dichloromethylbenzamide via ammonolysis. In a representative procedure:

Dehydration to 4-Dichloromethylbenzonitrile

The benzamide intermediate is dehydrated using thionyl chloride (SOCl₂) in toluene:

Hydrolysis to 4-Cyanobenzaldehyde

The final step involves hydrolysis of the dichloromethyl group using morpholine and water:

-

4-Dichloromethylbenzonitrile (16.5 g, 0.088 mol) is heated with morpholine (55.9 g, 0.64 mol) and water at 90–110°C for 5 hours.

-

Acidic workup (HCl) and extraction with toluene yield 4-cyanobenzaldehyde (8.4 g, 73.2% yield, 98.5% purity).

Condensation with Tert-Butyl Carbamate

Reaction Mechanism

The aldehyde group of 4-cyanobenzaldehyde reacts with the nitrogen of tert-butyl carbamate to form a Schiff base (benzylidene derivative). This condensation is facilitated by phosphorus oxychloride (POCl₃) , which activates the aldehyde via intermediate iminium ion formation.

Optimized Procedure

Adapting methodologies from cyanoacetylcarbamate synthesis:

-

4-Cyanobenzaldehyde (1.0 mol) and tert-butyl carbamate (1.1 mol) are combined in toluene (200 mL) and dimethylformamide (DMF) (30 mL).

-

POCl₃ (0.52 mol) is added, and the mixture is heated at 70–73°C for 1 hour.

-

After cooling, the product is isolated by aqueous workup and filtration, yielding This compound with ~90% efficiency.

Table 1: Reaction Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Solvent System | Toluene/DMF (6:1 v/v) | |

| Temperature | 70–73°C | |

| Reaction Time | 1 hour | |

| Yield | 90% | |

| Purity (Post-Workup) | >99% |

Alternative Synthetic Routes

Thionyl Chloride-Mediated Dehydration

Replacing POCl₃ with thionyl chloride in aprotic solvents (e.g., ethyl acetate) achieves comparable yields (85–88%) but requires stricter moisture control.

Acetic Anhydride as Condensing Agent

In non-polar solvents like benzene, acetic anhydride facilitates slower but milder condensation, suitable for heat-sensitive intermediates.

Purification and Characterization

Crystallization

Crude product is dissolved in hot toluene (90°C) and cooled to 20°C, yielding orange crystals (98.5% purity).

Spectroscopic Validation

-

IR Spectroscopy : C≡N stretch at ~2230 cm⁻¹; C=O (carbamate) at ~1700 cm⁻¹.

-

¹H NMR (CDCl₃): δ 8.40 (s, 1H, CH=N), 7.80–7.70 (m, 4H, Ar-H), 1.50 (s, 9H, t-Bu).

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The benzylidene bond is prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) is critical.

Byproduct Formation

Excess POCl₃ may lead to phosphorylated byproducts. Stoichiometric control and gradual reagent addition minimize this.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyano-benzylidene)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features are investigated for the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (4-Cyano-benzylidene)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (4-Cyano-benzylidene)-carbamic acid tert-butyl ester and related compounds:

Key Observations:

- Halogenated analogs (e.g., ) exhibit moderate electron-withdrawing effects, which may result in intermediate stability .

- Solubility: The polar cyano group may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to halogenated analogs, which are typically more lipophilic .

- Synthetic Utility : The pyridyl and boronic acid intermediates in highlight the use of tert-butyl carbamates in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting that the target compound could serve similar roles in CN-containing systems.

Stability and Reactivity

- Hydrolytic Stability: The tert-butyl carbamate group is generally resistant to hydrolysis under basic conditions. The cyano substituent further stabilizes the carbamate through inductive effects, likely making the target compound more stable than the amino-substituted analog in , which may undergo deprotection under milder acidic conditions .

- Thermal Stability: Halogenated analogs (e.g., ) exhibit moderate thermal stability due to the combined effects of halogen electronegativity and steric protection. The cyano group’s strong electron withdrawal may confer superior thermal resilience to the target compound.

Biological Activity

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester, with the chemical formula C13H16N2O2 and CAS number 150884-51-8, has garnered attention in biological research for its potential applications in enzyme inhibition and therapeutic development. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanobenzaldehyde with tert-butyl carbamate in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) . The reaction is conducted under reflux conditions to ensure complete conversion of reactants into the desired product.

Enzyme Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit specific enzymes. This compound has been investigated for its interactions with various biological molecules, demonstrating potential as a pharmacophore in drug development. The mechanism involves the formation of stable complexes with target enzymes, leading to modulation or inhibition of their activity .

Anticancer Properties

Research indicates that derivatives of carbamic acid esters, including this compound, exhibit significant anticancer activity. For example, studies have shown that similar compounds can effectively inhibit the proliferation of cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity against these cells .

The biological activity of this compound is primarily attributed to its structural features. The cyano group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the ester group may participate in hydrolysis reactions, releasing active intermediates that exert biological effects.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison is useful:

| Compound Name | Structure | Key Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Enzyme Inhibition | TBD |

| (4-Cyano-benzylidene)-carbamic acid methyl ester | Structure | Moderate Anticancer Activity | TBD |

| (4-Cyano-benzylidene)-carbamic acid ethyl ester | Structure | Low Enzyme Inhibition | TBD |

This table illustrates that while other esters may exhibit some biological activity, the tert-butyl ester variant shows greater stability and potential for enzyme inhibition due to steric hindrance provided by the tert-butyl group.

Case Studies

Several studies have explored the biological effects of related compounds:

- Inhibition Studies : A study evaluated various carbamate derivatives for their ability to inhibit acetylcholinesterase (AChE), with some compounds showing competitive inhibition characteristics comparable to established drugs like donepezil .

- Anticancer Activity : Research on related carbamate structures demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications in structure can lead to enhanced therapeutic profiles .

- Biochemical Assays : The compound has been utilized in biochemical assays to explore its interaction with protein targets, confirming its role as a valuable tool in understanding enzyme dynamics and drug design.

Q & A

Q. How can the synthesis of (4-Cyano-benzylidene)-carbamic acid tert-butyl ester be optimized for higher yield?

- Methodological Answer : The synthesis involves condensation of tert-butyl carbamate with 4-cyanobenzaldehyde derivatives. Key steps include:

- Reagent Selection : Use NaBH₄ for imine reduction (if intermediates require stabilization) and tert-butyl isocyanate for carbamate formation .

- Solvent Optimization : Dichloromethane (DCM) or methanol under inert atmospheres improves reaction efficiency .

- Temperature Control : Maintain 80°C during coupling reactions to accelerate kinetics while avoiding decomposition .

- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization enhances purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR (δ 1.37 ppm for tert-butyl protons; δ 7.5–8.0 ppm for aromatic/cyano groups) confirms regiochemistry .

- HPLC-MS : Monitors purity (>95%) and detects byproducts (e.g., unreacted aldehyde) .

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carbamate C=O) validate functional groups .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis or photodegradation .

- Incompatibilities : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (cyano group reactivity) .

Advanced Research Questions

Q. How does the cyano group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing cyano group activates the benzylidene moiety for nucleophilic attack. For example:

- Thiol Additions : React with thiols (e.g., cysteine analogs) in DMF at 25°C to form thioether adducts, monitored via TLC .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (λmax ~270 nm for intermediate formation) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare ¹³C-NMR chemical shifts with DFT-calculated values (e.g., cyano carbon at ~115 ppm) .

- X-ray Crystallography : Resolve ambiguous NOE effects in ¹H-NMR by determining crystal packing and bond angles .

- Isotopic Labeling : Use ¹⁵N-labeled tert-butyl carbamate to track carbamate stability in DMSO-d₆ .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the cyano group with nitro or trifluoromethyl to modulate electron density and binding affinity .

- Molecular Docking : Simulate interactions with enzyme targets (e.g., kinases) using AutoDock Vina; prioritize derivatives with ∆G < -8 kcal/mol .

- Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) to assess half-life; modify tert-butyl groups to reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.